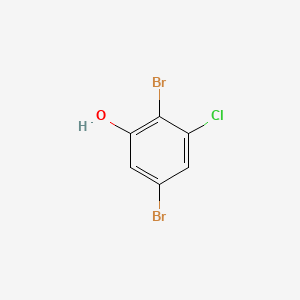

3-Chloro-2,5-dibromophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3Br2ClO |

|---|---|

Molecular Weight |

286.35 g/mol |

IUPAC Name |

2,5-dibromo-3-chlorophenol |

InChI |

InChI=1S/C6H3Br2ClO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H |

InChI Key |

ZXLAONGWNYRPMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for Halogenation of Phenolic Systems

The introduction of halogen atoms onto a phenolic ring is a fundamental transformation in organic synthesis, providing key intermediates for a wide array of more complex molecules. The synthesis of a polysubstituted phenol (B47542) such as 3-Chloro-2,5-dibromophenol requires precise control over the regioselectivity of the halogenation reactions. Various strategies have been developed to achieve this, ranging from directed halogenation and multi-step pathways to catalytic methods.

Directed Halogenation Approaches for Regioselective Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. thieme-connect.com This technique utilizes a directing group to position a metalating agent (typically an organolithium reagent) at a specific ortho-position, which can then be quenched with an electrophilic halogen source to introduce a halogen atom with high precision. thieme-connect.comresearchgate.net For phenolic systems, the hydroxyl group itself is a poor directing group. Therefore, it is often converted into a more effective directing group, such as an O-aryl N-isopropylcarbamate. thieme-connect.comresearchgate.net This carbamate (B1207046) group can direct lithiation to the adjacent ortho-positions. Subsequent treatment with a suitable electrophilic halogenating agent, such as iodine (I₂), bromine (Br₂), or N-chlorosuccinimide (NCS), introduces the desired halogen. thieme-connect.comsci-hub.se This method is particularly useful for synthesizing o-iodo- and o,o´-diiodophenols, which can be challenging to obtain through other means. thieme-connect.com

Another approach to achieving regioselectivity is through catalyst control. For instance, Lewis basic selenoether and bis-thiourea catalysts have been shown to direct the electrophilic chlorination of phenols to the ortho-position with high selectivity, overcoming the intrinsic electronic preference for para-substitution. nsf.govacs.org Similarly, ammonium (B1175870) salt-catalyzed halogenation provides a practical method for the ortho-selective monohalogenation of phenols. sci-hub.sescientificupdate.com These catalytic systems are thought to operate through the formation of an intermediate complex between the catalyst, the phenol, and the halogenating agent, which facilitates halogen transfer to the ortho position. scientificupdate.com

The table below summarizes some directed halogenation approaches for phenols.

| Directing Group/Catalyst | Halogenating Agent | Position Selectivity | Reference |

| O-Aryl N-isopropylcarbamate | I₂, Br₂, NCS | ortho | thieme-connect.com |

| Lewis basic selenoether catalyst | NCS | ortho | nsf.govacs.org |

| Ammonium salt | DCDMH | ortho | scientificupdate.com |

| Cu-Mn spinel oxide | N-halosuccinimide | para (for most phenols), ortho (for para-substituted phenols) | acs.orgacs.org |

Multi-step Synthetic Pathways via Halogenated Precursors

The synthesis of complex halophenols like 3-Chloro-2,5-dibromophenol often necessitates multi-step synthetic sequences starting from readily available halogenated precursors. For example, dichlorobenzenes can serve as starting materials for the synthesis of various chlorophenols. These pathways typically involve a series of reactions such as nitration, reduction of the nitro group to an amine, diazotization, and subsequent Sandmeyer-type reactions to introduce other functional groups or halogens. researchgate.netresearchgate.net

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a related complex halophenol, starts from 2,4-difluoro-3-chlorobenzoic acid. researchgate.netconsensus.app The synthetic sequence involves nitration, esterification, reduction of the nitro group, diazotization, and finally hydrolysis to yield the desired product. researchgate.net This highlights the utility of building up complexity on a pre-halogenated aromatic core. Similarly, the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid has been achieved by chlorination of 2,4,5-trifluorobenzoic acid using chlorine gas in the presence of a catalytic amount of iodine. prepchem.com

Catalytic Approaches in Halophenol Synthesis

Catalytic methods offer mild and efficient alternatives to traditional halogenation procedures. Palladium-catalyzed cross-coupling reactions are particularly versatile for the synthesis of substituted phenols. thieme-connect.comacs.orgclockss.orgthieme-connect.combeilstein-journals.org For instance, the palladium-catalyzed reaction of o-halophenols with alkynes can lead to the formation of benzofuran (B130515) derivatives. thieme-connect.comacs.orgclockss.org While not a direct halogenation of the phenol ring itself, these methods allow for the construction of complex phenolic structures from halogenated precursors.

More direct catalytic halogenations have also been developed. As mentioned previously, Lewis basic selenoether and bis-thiourea catalysts can direct ortho-chlorination. nsf.govacs.org Additionally, Cu–Mn spinel oxides have been employed as robust and reusable catalysts for the regioselective halogenation of phenols using N-halosuccinimides as the halogen source. acs.orgacs.org These reactions generally show high para-selectivity for unsubstituted or meta-substituted phenols and ortho-selectivity for para-substituted phenols. acs.org Electrochemical methods using chromium-based catalysts also provide a sustainable route for phenol halogenation. globalscientificjournal.com

The following table provides examples of catalytic systems used in halophenol synthesis.

| Catalyst | Halogen Source | Key Features | Reference |

| Palladium complexes | Various | Cross-coupling reactions for building complex phenols | thieme-connect.comacs.orgclockss.orgthieme-connect.combeilstein-journals.org |

| Lewis basic selenoether | NCS | High ortho-selectivity for chlorination | nsf.govacs.org |

| Cu-Mn spinel oxide | N-halosuccinimide | High para-selectivity, reusable catalyst | acs.orgacs.org |

| Chromium-based catalyst | NaCl, NaBr, NaI | Electrochemical halogenation | globalscientificjournal.com |

Precursor Compounds and Their Derivatization for 3-Chloro-2,5-dibromophenol Synthesis

The synthesis of a specific trisubstituted phenol like 3-Chloro-2,5-dibromophenol would likely involve the strategic functionalization of simpler, related bromophenols or chlorophenols.

Synthetic Routes to Related Bromophenols

2,5-Dibromophenol (B1293422) : The synthesis of 2,5-dibromophenol can be achieved from 2,5-dibromoaniline (B181072). prepchem.com The process involves the diazotization of the aniline (B41778) in an aqueous sulfuric acid solution, followed by hydrolysis of the resulting diazonium salt. prepchem.com An alternative route starts with 2,5-dibromoaniline sulfate (B86663), which is diazotized with sodium nitrite (B80452) and then hydrolyzed. prepchem.com Another reported synthesis involves the diazotization of 2,5-dibromoaniline with sodium nitrite in trifluoroacetic acid, followed by addition to a boiling solution of sodium sulfate in sulfuric acid. echemi.com A multi-step synthesis starting from 2-amino-5-nitroanisole has also been described, involving diazotization, bromination, reduction, another bromination, and finally demethylation. google.com

3,5-Dibromophenol : This isomer can be prepared through various methods. guidechem.comrsc.orgchemicalbook.comnih.gov One synthetic route begins with 4-acetamidophenol. rsc.org The hydroxyl group is first protected by tosylation, followed by acid-catalyzed hydrolysis to release the amino group. Subsequent dibromination with NBS, followed by a two-step diazotization/reduction to remove the amino group, and finally hydrolysis of the tosylate protecting group affords 3,5-dibromophenol. rsc.org

Synthetic Routes to Related Chlorophenols

3-Chloro-2-aminophenol : A preparation method for 3-chloro-2-aminophenol starts with m-chlorophenol. google.com Nitration with concentrated nitric acid in an acetate (B1210297) solvent yields 3-chloro-2-nitrophenol. Subsequent reduction of the nitro group using hydrazine (B178648) hydrate (B1144303) in the presence of ferrous sulfate gives the desired 3-chloro-2-aminophenol. google.com

Reaction Mechanisms in Halophenol Formation (e.g., radical reactions, electrophilic substitution)

The formation of halophenols, including 3-Chloro-2,5-dibromophenol, is predominantly governed by electrophilic aromatic substitution, although radical mechanisms can also play a role in certain transformations.

Electrophilic Aromatic Substitution

The primary mechanism for introducing halogen atoms onto a phenol ring is electrophilic aromatic substitution. bdu.ac.in The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609). mlsu.ac.in It donates electron density into the aromatic ring through resonance, making the ring highly nucleophilic and prone to attack by electrophiles. bdu.ac.inbyjus.com This activating influence is so strong that halogenation of phenol can often proceed without a Lewis acid catalyst, which is typically required for less reactive aromatic compounds. byjus.comwikipedia.org

The -OH group is also a potent ortho, para-director, meaning it directs incoming electrophiles (like Br⁺ or Cl⁺) to the positions adjacent (ortho) and opposite (para) to it on the ring. bdu.ac.inmlsu.ac.in The synthesis of a polysubstituted phenol like 3-Chloro-2,5-dibromophenol involves sequential halogenation steps. For instance, a common route starts with 3-chlorophenol, which then undergoes bromination. The bromine atoms are directed to the available ortho and para positions relative to the activating hydroxyl group. smolecule.com

However, the high reactivity of the phenol ring can make the reaction difficult to control, often leading to the formation of di- and tri-substituted products readily. mlsu.ac.inlibretexts.org When phenol is treated with bromine water, for example, it forms a 2,4,6-tribromophenol (B41969) precipitate. bdu.ac.inbyjus.com To achieve more selective mono-halogenation, reaction conditions must be carefully managed. Carrying out the halogenation in a solvent of low polarity, such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄), at lower temperatures can limit the extent of substitution. mlsu.ac.in

The reactivity is further enhanced in basic solutions. The presence of a base causes the phenol to deprotonate, forming a phenoxide ion (C₆H₅O⁻). bdu.ac.inwikipedia.org The phenoxide ion is even more strongly activating than phenol itself because the negative charge on the oxygen atom is delocalized into the ring, significantly increasing its electron density and susceptibility to electrophilic attack. wikipedia.orgwikipedia.org

| Condition | Reagents | Solvent | Typical Product(s) | Controlling Factor | Source |

|---|---|---|---|---|---|

| Harsh | Br₂ (aqueous) | Water | 2,4,6-Tribromophenol | High solvent polarity and phenoxide formation lead to polysubstitution. | mlsu.ac.inbyjus.com |

| Mild | Br₂ or Cl₂ | Low polarity (CS₂, CCl₄) | Mixture of ortho- and para-monohalophenols | Low solvent polarity reduces the reactivity of the phenol ring. | mlsu.ac.in |

| Catalyzed (for less active rings) | Br₂ or Cl₂ | - | Halogenated aromatics | Lewis acid (e.g., FeBr₃, AlCl₃) required to polarize the halogen molecule. | wikipedia.org |

| Basic | Halogenating agent | Polar (e.g., water with base) | Polysubstituted phenols | Formation of highly reactive phenoxide ion. | wikipedia.org |

Radical Reactions

While electrophilic substitution is the key synthetic pathway, radical reactions are also relevant to halophenol chemistry, particularly in their transformation and degradation. The oxidation of phenols can proceed via the formation of a phenoxy radical. patsnap.com This can be initiated by abstracting the hydrogen atom from the hydroxyl group. rsc.orgnih.gov For example, hydroxyl radicals (•OH) can react with halophenols to form corresponding phenoxy radicals, which can then couple to form dimers or other products. nih.gov

Photochemical reactions of halophenols in aqueous solutions also demonstrate mechanisms that can be distinct from electrophilic substitution. The photolysis of certain halophenols can lead to a heterolytic cleavage of the carbon-halogen bond. ias.ac.in In some cases, the transformation is explained by a radical mechanism, while for other isomers, the formation of intermediates such as carbenes has been observed. ias.ac.in It is important to note that these radical pathways are generally associated with the decomposition or further reaction of halophenols rather than their primary synthesis from a phenol precursor.

Novel Synthetic Routes and Green Chemistry Considerations in Halogenated Phenol Production

Modern chemical synthesis increasingly emphasizes the development of novel, efficient, and environmentally benign processes. This focus is highly relevant to the production of halogenated phenols, where traditional methods can present environmental and safety challenges.

Novel Synthetic Routes

Research into new synthetic methodologies aims to improve efficiency, selectivity, and safety. Key areas of innovation include biocatalysis and electrochemical synthesis.

Biocatalysis : The use of enzymes as catalysts offers a promising route to highly specific halogenation reactions under mild conditions. Flavin-dependent halogenases (FDHs) and haloperoxidases are two classes of enzymes capable of catalyzing the halogenation of aromatic compounds. dtu.dk These enzymes can offer remarkable regioselectivity, which is often difficult to achieve with conventional chemical methods. dtu.dkd-nb.info For example, the fungal halogenase RadH has been shown to regioselectively halogenate a variety of bioactive aromatic scaffolds. d-nb.info Such enzymatic pathways could potentially be integrated into biosynthetic processes in host organisms like E. coli to produce novel halogenated compounds directly from simple feedstocks. d-nb.info

Electrochemical Synthesis : Electrocatalytic methods represent another frontier for sustainable chemical production. An innovative process has been developed for the production of phenol from benzene using an electrocatalytic oxidation with formic acid. yedarnd.com This method avoids the hazardous intermediates and co-product formation associated with the traditional cumene (B47948) process and operates at ambient temperatures with high selectivity. yedarnd.com While demonstrated for phenol, this approach could potentially be adapted for the synthesis of halogenated phenols from halogenated benzene precursors, offering a more sustainable and controlled manufacturing process.

Green Chemistry Considerations

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org

Key principles applicable to halogenated phenol production include:

Atom Economy : This principle, a cornerstone of green chemistry, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. essentialchemicalindustry.org Processes that generate significant byproducts have low atom economy.

Use of Catalysis : Catalysts are preferred over stoichiometric reagents because they are used in small amounts and can, in theory, carry out a single reaction indefinitely. royalsocietypublishing.org The development of solid, reusable catalysts, such as zeolites, for reactions like Friedel-Crafts alkylation (a step in the cumene process for phenol) is a significant green advancement, as they are more environmentally friendly and reduce waste. essentialchemicalindustry.org

Safer Solvents and Auxiliaries : Many traditional organic syntheses rely on volatile and toxic organic solvents. royalsocietypublishing.org Green chemistry encourages the use of safer alternatives like water, supercritical fluids (e.g., supercritical CO₂), or ionic liquids. royalsocietypublishing.org For phenol halogenation, moving away from solvents like carbon tetrachloride to less hazardous options is a key goal.

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit | Source |

|---|---|---|---|---|

| Use of Catalysis | Homogeneous Lewis acids (e.g., AlCl₃) | Solid, reusable catalysts (e.g., zeolites) | Reduces waste, cleaner effluent, catalyst can be recycled. | essentialchemicalindustry.org |

| Safer Solvents | Chlorinated solvents (e.g., CCl₄) | Ionic liquids, supercritical CO₂, water | Reduces toxicity, volatility, and environmental impact. | royalsocietypublishing.org |

| Process Design | Multi-step batch processes | Biocatalytic synthesis, electrochemical methods | Higher selectivity, milder reaction conditions, reduced energy consumption. | dtu.dkyedarnd.com |

| Renewable Feedstocks | Fossil fuel-derived benzene | Lignocellulosic biomass | Utilizes renewable resources, potential for circular economy. | rsc.org |

Chemical Transformations and Reactivity

Oxidative Degradation Mechanisms

Oxidative processes are a primary route for the degradation of phenolic compounds. These mechanisms often involve highly reactive species like hydroxyl radicals or enzymatic catalysts that can break down the stable aromatic structure.

Reactions with Hydroxyl Radicals (e.g., in gas phase and heterogeneous systems involving TiO₂ clusters)

Hydroxyl radicals (•OH) are powerful, non-selective oxidizing agents that readily react with aromatic compounds. The reaction with chlorinated phenols and other aromatic compounds typically involves the electrophilic addition of the •OH radical to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl radical. researchgate.netacs.org This initial step is a major pathway for degradation. researchgate.net In the case of chlorinated phenoxide ions, two reaction pathways have been observed: one is suppressed at higher concentrations, leading the hydroxyl radical to preferably add to the aromatic ring. acs.org

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂), is an effective method for generating hydroxyl radicals and degrading persistent organic pollutants. qut.edu.auqut.edu.au While specific studies on 3-Chloro-2,5-dibromophenol are limited, research on analogous compounds such as 2,4-dichlorophenol (B122985) (DCP), 2,4-dibromophenol (B41371) (DBP), and other substituted phenols shows that degradation rates are influenced by the nature and position of the substituents. qut.edu.auresearchgate.net For instance, in the photocatalytic degradation of various di- and tri-substituted phenols, the order of degradation was found to be TCP > TBP > TMP and DCP > DBP > DMP, indicating that the type of halogen and other substituent groups significantly impacts reactivity. qut.edu.au The process relies on the generation of electron-hole pairs on the TiO₂ surface under UV irradiation, which then produce hydroxyl radicals that attack the phenol (B47542) ring, leading to its eventual mineralization into CO₂, H₂O, and mineral acids. qut.edu.au

Photocatalytic and Enzymatic Transformation Pathways (e.g., laccase-catalytic oxidation)

Photocatalysis represents a key transformation pathway for halophenolic compounds. Studies on 21 different halophenolic disinfection byproducts in seawater revealed that solar irradiation can transform toxic byproducts into less harmful substances. nih.gov The phototransformation rate constants (k) for these compounds ranged widely from 7.75 × 10⁻⁴ to 4.62 × 10⁻¹ h⁻¹, with corresponding half-lives of 1.5 to 895 hours. nih.gov

Enzymatic pathways also contribute significantly to the degradation of halogenated phenols. Laccases, a class of multi-copper oxidases found in fungi, are particularly effective. nih.govresearchgate.net They can oxidize a broad range of phenolic substrates. nih.govscience.gov The laccase from Trametes versicolor has been shown to degrade various brominated phenols, including 2-bromophenol (B46759), 4-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol (B41969). researchgate.net The transformation of bromophenols by laccase is pH-dependent and is influenced by the enzyme's activity. ebi.ac.uk In some cases, the presence of a mediator like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is necessary to achieve significant degradation of brominated phenols. researchgate.net The reaction between laccase and the phenolic substrate can lead to the formation of oligomerization products. science.gov

Identification of Intermediate Products and Analysis of Transformation Pathways

The degradation of halogenated phenols proceeds through a series of intermediate products. During the photocatalytic degradation of phenol and its derivatives, common intermediates include hydroquinone, catechol, and p-benzoquinone. qut.edu.au For chlorinated phenols, intermediates such as chloro-hydroquinone and 4-chlorocatechol (B124253) have been identified. qut.edu.au In the ozonation of 4-chloro-2-nitrophenol, chlorophenol was identified as the main intermediate product. bioline.org.br

In the degradation of 2,4,6-tribromophenol (TBP) by the bacterium Ochrobactrum sp. strain TB01, metabolic intermediates were identified as 2,4-dibromophenol (DBP) and 2-bromophenol (BP), suggesting a sequential reductive debromination pathway. tandfonline.com Similarly, during the laccase-catalyzed oxidation of 2,4-DBP and 2,4,6-TBP, hydroxylated polybrominated diphenyl ethers (OH-PBDEs) have been identified as products, suggesting a potential route for their natural biosynthesis. ebi.ac.uk The high-temperature oxidation of a mixture of 2-chlorophenol (B165306) and 2-bromophenol yielded a complex mixture of products including dibenzo-p-dioxin, various brominated and chlorinated dibenzofurans, and mixed bromo-chlorophenols like 2-bromo-4-chlorophenol (B154644) and 2-chloro-4-bromophenol. researchgate.net

The table below summarizes findings on the degradation of various halophenols, which can serve as analogs for understanding the transformation of 3-Chloro-2,5-dibromophenol.

| Original Compound | Degradation Method | Identified Intermediates/Products | Reference |

| 2,4,6-Tribromophenol (TBP) | Microbial (Ochrobactrum sp.) | 2,4-Dibromophenol, 2-Bromophenol | tandfonline.com |

| 2,4-Dibromophenol (DBP) | Laccase-catalyzed oxidation | Hydroxylated polybrominated diphenyl ethers (OH-PBDEs) | ebi.ac.uk |

| 2-Chlorophenol & 2-Bromophenol | High-temperature oxidation | Dibenzofuran, Dibenzodioxin, 4-Bromo-6-chlorodibenzofuran, 2-Bromo-4-chlorophenol | researchgate.net |

| Phenol | Photocatalysis (TiO₂) | Hydroquinone, Catechol, p-Benzoquinone | qut.edu.au |

| 4-Chloro-2-nitrophenol | Ozonation | Chlorophenol | bioline.org.br |

Reductive Dehalogenation Processes

Under anaerobic conditions, reductive dehalogenation is a predominant degradation mechanism for halogenated aromatic compounds. epa.govwur.nl This process involves the removal of a halogen atom and its replacement with a hydrogen atom, a reaction known as hydrogenolysis. wur.nl

Microbial Dehalogenation by Environmental Microorganisms

A wide array of anaerobic microorganisms, including methanogenic, sulfidogenic, and iron-reducing bacteria, are capable of reductively dehalogenating haloaromatic compounds. wur.nl This can occur as a co-metabolic process or as a form of respiration, termed "halorespiration," where the halogenated compound serves as a terminal electron acceptor for growth. wur.nl

Microorganisms associated with the marine sponge Aplysina aerophoba have demonstrated the ability to reductively debrominate various bromophenols, including 2-bromo-, 3-bromo-, 4-bromo-, 2,6-dibromo-, and 2,4,6-tribromophenol, under methanogenic and sulfidogenic conditions. nih.govasm.org The process was inhibited by antibiotics, confirming it was bacteria-mediated. nih.gov Notably, monochlorinated phenols were not transformed under the same conditions, suggesting a preference for debromination over dechlorination in these microbial consortia. nih.gov Studies have shown that for many organisms, the removal of ortho-substituted halogens is often faster than meta or para-substituted ones. epa.govnih.gov For instance, the debromination of 2,4,6-tribromophenol to 2-bromophenol was more rapid than the debromination of monobrominated phenols. nih.gov The bacterium Ochrobactrum sp. strain TB01 utilizes 2,4,6-TBP as its sole carbon and energy source, degrading it via sequential reductive debromination. tandfonline.com

Metal-mediated Reductive Dehalogenation (e.g., tri-metal reduction)

While microbial processes are significant, abiotic reductive dehalogenation can also occur, often mediated by transition metals or their cofactors. Vitamin B12, a cobalt-containing cofactor, has been shown to mediate the reductive dehalogenation of penta-, tetra-, and trichlorophenols. wur.nl This suggests that metal centers can play a crucial role in catalyzing the dehalogenation reaction, likely through an electron transfer mechanism. Although specific research on metal-mediated dehalogenation of 3-Chloro-2,5-dibromophenol is not available, the principles derived from studies on other chlorinated and brominated phenols are applicable. The process generally involves the transfer of electrons from a reduced metal species to the halogenated organic compound, leading to the cleavage of the carbon-halogen bond.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of Halogenated Phenols

Halogenated phenols, such as 3-Chloro-2,5-dibromophenol, readily undergo electrophilic aromatic substitution reactions. The hydroxyl group strongly activates the aromatic ring, making it highly susceptible to attack by electrophiles, often without the need for a Lewis acid catalyst. byjus.com This high reactivity is due to the stabilization of the intermediate cation (arenium ion) by the nonbonding electrons on the oxygen atom. byjus.combritannica.com This stabilization is most effective for electrophilic attack at the ortho and para positions relative to the hydroxyl group. byjus.combritannica.com In the case of 3-Chloro-2,5-dibromophenol, the available positions for further substitution are influenced by the existing halogen atoms.

Nucleophilic aromatic substitution (SNAᵣ) on halogenated phenols is generally less favorable unless the aromatic ring is activated by strong electron-withdrawing groups. libretexts.org For aryl halides, nucleophilic substitution typically requires harsh conditions or the presence of activating groups like nitro groups. libretexts.orgchemistrysteps.com However, transition metal catalysis can facilitate such reactions even on electron-rich and neutral aryl halides. researchgate.net The bromine and chlorine substituents on 3-Chloro-2,5-dibromophenol can potentially undergo nucleophilic substitution, where they are replaced by nucleophiles like hydroxide (B78521) ions or amines. smolecule.com

Derivatization Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 3-Chloro-2,5-dibromophenol is a key site for derivatization reactions. One of the most significant of these is O-methylation.

Bacterial O-methylation is a recognized transformation pathway for halogenated phenols in the environment. asm.orgresearchgate.net This enzymatic process converts halogenated phenols into their corresponding anisoles (methoxy-derivatives). Studies have shown that various bacteria, including strains of Rhodococcus and Acinetobacter, are capable of O-methylating a wide range of chloro- and bromophenols. asm.orgnih.govosti.gov For instance, cell extracts from Rhodococcus sp. have been shown to methylate 2,6-dibromophenol (B46663), a compound structurally related to 3-Chloro-2,5-dibromophenol. nih.govacs.org The reaction is enhanced by the addition of S-adenosyl-l-methionine, which acts as a methyl donor. nih.gov This O-methylation is considered a significant environmental fate process, potentially serving as an alternative to biodegradation. asm.orgnih.gov The resulting halogenated anisoles are often more hydrophobic than their phenolic precursors. acs.org

| Bacterial Genus | Gram Stain | Observed O-Methylation Activity |

|---|---|---|

| Rhodococcus | Positive | O-methylation of various chloro- and bromophenols. asm.orgnih.govosti.gov |

| Acinetobacter | Negative | O-methylation of various chloro- and bromophenols. asm.orgnih.govosti.gov |

| Pseudomonas | Negative | Demonstrated O-methylation activity with substrates like 2,6-dibromophenol. nih.govosti.gov |

| Mycobacterium | Variable | O-methylation of 2,6-dibromophenol and 2,6-dichlorophenol. acs.org |

Pathways of Environmental Formation for Halogenated Phenols

3-Chloro-2,5-dibromophenol and other halogenated phenols are not only subject to environmental transformations but are also formed through various environmental processes, both natural and human-induced.

A significant pathway for the formation of mixed halogenated phenols is the reaction of phenol with chlorine in the presence of bromide ions in aqueous environments, such as during water disinfection. umich.edu The chlorination of water containing bromide can lead to the formation of hypobromous acid (HOBr), which is a powerful brominating agent. umich.edu The reaction of hypochlorous acid (HOCl) with bromide is often faster than the chlorination of phenol itself. umich.edu This leads to the formation of brominated and mixed bromo-chloro phenols. For example, the chlorination of water containing phenol and bromide has been shown to produce 2,4,6-tribromophenol. umich.edu It is plausible that similar reaction mechanisms could lead to the formation of 3-Chloro-2,5-dibromophenol from appropriately substituted precursors in waters containing both chlorine and bromide. dss.go.th Halogenated phenols can also be generated during the treatment of produced water from offshore oil fields with chlorine dioxide in the presence of bromide. osti.gov

| Reactants | Conditions | Primary Products | Reference |

|---|---|---|---|

| Phenol, Chlorine (HOCl), Bromide (Br⁻) | Water treatment, pH 7.4 | Brominated phenols (e.g., 2,4,6-tribromophenol) | umich.edu |

| Phenols, Chlorine Dioxide | Produced water treatment | Brominated and chlorinated phenols | osti.gov |

| 2-Chlorophenol, 2-Bromophenol | High-temperature oxidation | Mixed bromo-chloro phenols and dibenzofurans | acs.org |

Halogenated phenols have both natural (biogenic) and human-made (anthropogenic) sources. dss.go.thresearchgate.net Anthropogenic sources include the industrial production and use of chlorophenols as fungicides and wood preservatives, as well as their formation as byproducts in processes like pulp bleaching with chlorine and water disinfection. dss.go.thresearchgate.net Bromophenols are used as fumigants and can also be formed during water chlorination when bromide is present. dss.go.th

Biogenic production of halogenated phenols is also significant, particularly in marine environments. dss.go.thresearchgate.net Marine algae and invertebrates are known to produce a wide variety of brominated phenols. nih.gov Haloperoxidase enzymes, present in various organisms and in soil and sediments, can react with humic substances and halide ions to form halogenated phenols. dss.go.th While brominated compounds are often associated with marine biogenesis, chlorinated phenols are more commonly linked to anthropogenic inputs. dss.go.thnih.gov The presence of mixed bromo-chloro-phenols like 3-Chloro-2,5-dibromophenol in the environment likely points to a combination of these sources, where anthropogenic chlorine interacts with natural or anthropogenic bromine in the presence of phenolic precursors. dss.go.th

Environmental Fate, Transport, and Remediation Pathways

Environmental Distribution and Persistence in Aquatic, Terrestrial, and Atmospheric Systems

Halogenated phenolic compounds are recognized as persistent organic pollutants (POPs) that can be found in various environmental matrices. nih.govacs.org Their distribution is influenced by their chemical properties, such as water solubility, vapor pressure, and affinity for soil and sediment particles.

Aquatic Systems: In aquatic environments, halogenated phenols can be persistent. smolecule.com Their fate is governed by processes like sorption to sediment, photolysis, and biodegradation. acs.org The presence of halogen atoms generally increases the resistance of phenolic compounds to natural degradation processes. researchgate.netscirp.org Due to their potential toxicity to aquatic organisms and the possibility of bioaccumulation, their presence in water bodies is a significant concern. smolecule.comontosight.ai

Terrestrial Systems: In soil, the persistence of halogenated phenols is influenced by factors such as soil type, organic matter content, pH, and microbial activity. They can be introduced into terrestrial environments through industrial discharges and the application of certain pesticides. nih.gov Their mobility and potential to leach into groundwater depend on their sorption characteristics.

Atmospheric Systems: Halogenated phenols can be transported over medium ranges in the atmosphere. rsc.org Their atmospheric lifetime is determined by reactions with atmospheric oxidants, primarily hydroxyl radicals (˙OH). rsc.org For instance, the calculated atmospheric lifetimes of pentahalogenated phenols like C6F5OH, C6Cl5OH, and C6Br5OH are around 12 hours, suggesting they can be transported away from their emission sources. rsc.org Emissions from sources like e-waste incineration can contribute to their atmospheric presence, leading to deposition in soil and dust. oup.com

Table 1: Factors Influencing the Environmental Persistence of Halogenated Phenols

| Environmental Compartment | Key Influencing Factors |

|---|---|

| Aquatic Systems | Sorption to sediment, photolysis, microbial degradation rates. |

| Terrestrial Systems | Soil composition (organic matter, clay content), pH, microbial populations, leaching potential. |

| Atmospheric Systems | Reaction rates with hydroxyl radicals (˙OH), atmospheric transport patterns. rsc.org |

Biotransformation and Biodegradation Studies of Halogenated Phenols

The microbial breakdown of halogenated phenols is a key process in their environmental fate. nih.gov Microorganisms have evolved diverse enzymatic pathways to transform and, in some cases, completely mineralize these compounds. nih.govtandfonline.com

The degradation of halogenated phenols can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, with distinct biochemical mechanisms. nih.govslideshare.net

Aerobic Degradation: Under aerobic conditions, the initial step in the breakdown of halogenated phenols often involves hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. researchgate.net This is followed by ring cleavage and further degradation to simpler molecules that can enter central metabolic pathways. slideshare.netfrontiersin.org For some compounds, aerobic degradation may be less effective for highly halogenated phenols compared to their less halogenated counterparts. nih.gov For instance, the degradation of 2,4,6-trichlorophenol (B30397) (TCP) under aerobic conditions can involve its conversion to 2,6-dichlorohydroquinone (B128265) by a TCP hydroxylase. frontiersin.org

Anaerobic Degradation: In anaerobic environments, the primary initial step is often reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. nih.govepa.gov This process is crucial as it typically reduces the toxicity of the compound and makes it more amenable to subsequent degradation. epa.gov Reductive dehalogenation is often the rate-limiting step in the complete mineralization of highly chlorinated phenols under anaerobic conditions. nih.gov Studies have shown that under sulfate-reducing conditions, halogenated phenols can be reductively dehalogenated, with the resulting phenol (B47542) being mineralized to CO2. asm.orgoup.com For example, 4-chlorophenol (B41353) can be reductively dechlorinated to phenol, which is then mineralized. oup.com

Indigenous microbial communities in soil and sediment play a vital role in the natural attenuation of halogenated phenols. mdpi.com These communities can consist of diverse bacteria and fungi capable of dehalogenation. nih.govnih.gov

The process of reductive dehalogenation is carried out by specific groups of anaerobic bacteria, often referred to as dehalorespiring bacteria, which can use halogenated compounds as electron acceptors for energy production. acs.org Genera such as Dehalobacterium and Sulfurospirillum have been identified as potential dehalogenators. rsc.org The efficiency of dehalogenation can be influenced by the position of the halogen on the aromatic ring. oregonstate.edu For example, in the anaerobic degradation of monochlorophenols, the degradation rate was found to increase in the order of ortho > meta > para substitution. oregonstate.edu

Microorganisms associated with marine sponges have also demonstrated the ability to reductively debrominate various brominated phenols under methanogenic and sulfidogenic conditions. nih.gov This suggests that dehalogenating capabilities are widespread in different environments.

Abiotic Degradation Processes (e.g., photolysis, hydrolysis, oxidation)

Besides biological processes, abiotic degradation mechanisms also contribute to the transformation of halogenated phenols in the environment.

Photolysis: Photolysis, or the breakdown of compounds by light, can be a significant degradation pathway for halogenated phenols in surface waters and the atmosphere. acs.orgecetoc.org The rate of photolysis is dependent on the wavelength and intensity of light, as well as the presence of photosensitizing substances like humic acids in natural waters. acs.org

Hydrolysis: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. snu.ac.kr For halogenated phenols, hydrolysis is generally a slow process under typical environmental pH and temperature conditions. ecetoc.org

Oxidation: Oxidation by reactive oxygen species, such as hydroxyl radicals (˙OH), is a key abiotic degradation pathway, particularly in the atmosphere and in engineered water treatment systems. rsc.org In the atmosphere, ˙OH radicals can initiate the degradation of halogenated phenols, leading to their removal. rsc.org

Advanced Oxidation Processes (AOPs) for Halogenated Phenol Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (˙OH). kirj.eejeeng.net AOPs are particularly effective for treating recalcitrant compounds like halogenated phenols that are resistant to conventional treatment methods. kirj.eesapub.org

Several AOPs have been investigated for the degradation of halogenated phenols:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals. kirj.eersc.org It has been shown to be effective in degrading chlorophenols. kirj.ee

UV/PDS (Peroxydisulfate): In this process, UV light activates persulfate (PDS) to generate sulfate (B86663) radicals (SO₄˙⁻), which are also powerful oxidants. rsc.org Studies comparing UV/PDS and UV/H₂O₂ for the degradation of halophenols found that the degradation rates and pathways differed due to the different reactivities of SO₄˙⁻ and HO˙. rsc.org

Fenton and Photo-Fenton: The Fenton process uses a mixture of hydrogen peroxide and an iron catalyst (typically Fe²⁺) to produce hydroxyl radicals. kirj.eejeeng.net The photo-Fenton process enhances this reaction with UV light. sapub.org The Fenton reagent has been shown to effectively destroy various phenols. kirj.ee

Table 2: Comparison of Selected Advanced Oxidation Processes for Halogenated Phenol Degradation

| AOP Method | Primary Oxidant(s) | Key Advantages |

|---|---|---|

| UV/H₂O₂ | Hydroxyl radical (HO˙) | Effective for a wide range of organic compounds. kirj.eersc.org |

| UV/PDS | Sulfate radical (SO₄˙⁻), Hydroxyl radical (HO˙) | Sulfate radicals are strong oxidants, potentially more effective for certain compounds. rsc.org |

| Fenton (H₂O₂/Fe²⁺) | Hydroxyl radical (HO˙) | Can be cost-effective and does not require UV light. kirj.ee |

| Photo-Fenton (UV/H₂O₂/Fe²⁺) | Hydroxyl radical (HO˙) | Enhanced radical production and degradation rates compared to Fenton. sapub.org |

Remediation Strategies in Contaminated Environments (e.g., sequential treatment, bioremediation)

Given the persistence and toxicity of halogenated phenols, effective remediation strategies are essential for contaminated sites. A combination of different approaches is often necessary for complete and cost-effective cleanup.

Bioremediation: Bioremediation harnesses the metabolic capabilities of microorganisms to degrade pollutants. mdpi.comnih.gov This can involve stimulating indigenous microbial populations (biostimulation) or introducing specific degrading microbes (bioaugmentation). For halogenated phenols, bioremediation can be a cost-effective and environmentally friendly option. nih.govnih.gov Fungi, with their extensive mycelial networks, also show promise for the mycoremediation of halogenated compounds. mdpi.com

Sequential Anaerobic-Aerobic Treatment: A particularly effective strategy for highly halogenated phenols is a two-stage process that combines anaerobic and aerobic treatment. njit.eduepa.govpsu.edu

Anaerobic Stage: In the initial anaerobic phase, reductive dehalogenation removes the halogen atoms, converting the highly halogenated and often more toxic compounds into less halogenated intermediates. frontiersin.orgepa.gov For example, 2,4,6-trichlorophenol can be sequentially dechlorinated to 4-chlorophenol. epa.gov

Aerobic Stage: The less halogenated intermediates produced in the anaerobic stage are then transferred to an aerobic environment where they are more readily mineralized by aerobic microorganisms. nih.govfrontiersin.org This sequential approach overcomes the limitations of using either anaerobic or aerobic processes alone. frontiersin.org

This sequential treatment has been successfully demonstrated for compounds like 2,4,6-trichlorophenol, achieving complete degradation. epa.gov Co-immobilized aerobic-anaerobic biomass systems under oxygen-limited conditions are also being explored as an efficient alternative to sequential systems. nih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Halogenated Phenol (B47542) Analysis

Chromatographic methods are fundamental for the selective determination of individual phenolic compounds from complex mixtures. asianpubs.org Both gas and liquid chromatography are powerful tools for separating halogenated phenols before their detection and quantification.

Gas Chromatography (GC) with Various Detectors (e.g., GC/FID, GC-MS, GC-HRMS)

Gas chromatography is a preferred method for the analysis of phenols due to its high resolution and the ability to couple with sensitive and selective detectors. asianpubs.org While phenols can be analyzed directly, derivatization is often employed at lower concentrations to prevent issues like peak tailing. asianpubs.orgresearchgate.net

GC with Flame Ionization Detector (GC/FID): This technique is suitable for the analysis of underivatized phenols. epa.gov For instance, U.S. EPA Method 8041A describes procedures for analyzing various phenolic compounds using GC/FID. epa.gov This detector is robust and offers good sensitivity for many organic compounds, although it is not as selective as mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): The combination of gas chromatography with mass spectrometry is a powerful tool for both identifying and quantifying halogenated phenols. mdpi.com It offers high resolving power, high sensitivity, and definitive peak confirmation. asianpubs.org GC-MS is frequently used for the multi-component analysis of phenols in environmental screening. asianpubs.org Selected Ion Monitoring (SIM) mode in GC-MS enhances its suitability for confirming and quantifying a full range of phenols, including those that are difficult to detect by other means. osti.govoup.com The technique has been successfully applied to determine halogenated phenols in raw and potable water. osti.govoup.com

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS): Advancements in analytical technology, such as high-resolution mass spectrometry (HRMS), provide enhanced sensitivity and specificity for pollutant analysis. azolifesciences.com This allows for detection at much lower concentrations, which is critical for monitoring emerging contaminants and highly toxic compounds in the environment. azolifesciences.com

Table 1: Examples of Gas Chromatography (GC) Conditions for Phenol Analysis This table is interactive. You can sort and filter the data.

| Analyte Type | Column | Detector | Derivatization | Key Findings | Reference |

|---|---|---|---|---|---|

| Halogenated Phenols | DB-5 (95% dimethyl, 5% diphenyl-polysiloxane) | MS | In situ acetylation | GC-MS in SIM mode is more suitable than GC-ECD; can confirm and quantitate all phenols. | osti.govoup.com |

| Phenols and Chlorinated Phenols | TraceGOLD TG-5SilMS | Ion Trap MS | None (direct injection) | Column provides excellent performance and separation for EPA Method 528 analytes without significant peak tailing. | thermofisher.com |

| Phenols | DB-5 or DB-1701 | FID or ECD | Pentafluorobenzyl bromide (PFBBr) | PFBBr derivatization allows for analysis by GC/ECD. Some derivatives may coelute depending on the column. | epa.gov |

| Genotoxic Impurities | ZB-5 MS (5% Polysilarylene, 95% Polydimethylsiloxane) | MS | None | Method achieved a limit of detection (LOD) of 3 µg/g and was linear with r > 0.999. | ijpsr.com |

| Chlorinated Phenols | Agilent J&W DB-1701 | EI-MS | BSTFA | Derivatization is used, but contamination of the GC-MS system can lead to signal loss over time. | chromforum.org |

High-Performance Liquid Chromatography (HPLC) for Halogenated Phenols

High-Performance Liquid Chromatography (HPLC) is another principal technique used for the trace-level analysis of halogenated phenols. asianpubs.org It is particularly useful for separating complex mixtures and can be coupled with various detectors for quantification. jcsp.org.pk

Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose. nkust.edu.tw A typical setup might involve an octadecylsilica (C18) or a phenyl-hexyl column. jcsp.org.pknkust.edu.tw The mobile phase often consists of an acidified water-acetonitrile or water-methanol gradient, which is necessary to achieve satisfactory separation of different phenol derivatives. jcsp.org.pk

Common detectors used with HPLC for phenol analysis include:

UV-Vis Detector: Measures the absorbance of the analytes at a specific wavelength (e.g., 280 nm). jcsp.org.pk It is a robust and widely used detector.

Fluorescence Detector: Offers higher sensitivity and selectivity for fluorescent compounds or derivatives.

Mass Spectrometry (MS/MS): HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides very high selectivity and sensitivity, making it ideal for analyzing trace amounts of bromophenols in complex matrices like river and seawater. researchgate.net

Table 2: Examples of High-Performance Liquid Chromatography (HPLC) Conditions for Halogenated Phenol Analysis This table is interactive. You can sort and filter the data.

| Analyte Type | Column | Mobile Phase | Detector | Key Findings | Reference |

|---|---|---|---|---|---|

| Bromophenols | Phenomenex Luna C8(2) | Water/Acetonitrile with 0.05% trifluoroacetic acid | DAD (210 nm) | Method is selective, linear (R² ≥ 0.999), precise, and accurate for quantifying bromophenols in algae. | mdpi.com |

| Chlorophenols | Octadecylsilica (ODS) | 43.7 mM acetic acid with 40% (v/v) acetonitrile (pH 2.5) | Spectrophotometric (280 nm) | Achieved satisfactory separation for monitoring radiolytic degradation products. LODs were 10-60 µg/l for phenol derivatives. | jcsp.org.pk |

| Chlorophenols | Not specified | Acetonitrile/water | UV | Pre-column derivatization with 4-Nitrobenzoyl Chloride allows for simple HPLC-UV analysis in tap water. | scirp.org |

| Bromophenols | Not specified | 5 mM NH4Ac with Acetonitrile | ESI-MS/MS | Optimized for simultaneous analysis of trace bromophenols in aqueous samples. Method detection limits were 0.1–13.9 ng/L in river water. | researchgate.net |

Sample Preparation and Derivatization Techniques for Enhanced Analytical Sensitivity and Selectivity

Effective sample preparation is a critical step to pre-concentrate and purify target compounds from complex matrices, which is necessary to achieve the low detection limits required by environmental regulations. researchgate.netmdpi.com

Common extraction techniques for phenolic compounds include:

Liquid-Liquid Extraction (LLE): A traditional method that, while effective, is often time-consuming and uses large volumes of potentially hazardous organic solvents. mdpi.com

Solid-Phase Extraction (SPE): A widely used alternative to LLE that reduces solvent consumption and can provide high selectivity and excellent reproducibility. researchgate.netmdpi.com

Solid-Phase Microextraction (SPME): A solvent-free technique that relies on the equilibrium of the analyte between the sample and a fiber coating. mdpi.com It can be used with headspace analysis for volatile phenols or by direct immersion. mdpi.com

Derivatization is frequently employed in the GC analysis of phenols to improve their chromatographic behavior and detection sensitivity. researchgate.net This chemical modification typically aims to increase the volatility and thermal stability of the phenolic compounds while reducing their polarity. Common derivatization reactions include:

Acetylation: In situ acetylation using acetic anhydride is a superior technique for determining phenols at the ng/L level because it results in less background interference and good recoveries. osti.govoup.com

Pentafluorobenzylation: Reaction with pentafluorobenzyl bromide (PFBBr) creates derivatives that are highly sensitive to electron capture detection (ECD). epa.gov

Silylation: Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create trimethylsilyl derivatives of phenols, making them more amenable to GC/MS analysis. chromforum.orgresearchgate.net

Spectroscopic Characterization of Halogenated Phenol Transformation Products

Spectroscopic techniques are indispensable for elucidating the structure of unknown compounds, such as the transformation or degradation products of 3-Chloro-2,5-dibromophenol. When halogenated phenols undergo environmental or metabolic degradation, a variety of byproducts can be formed.

Mass Spectrometry (MS): As a detector for GC or HPLC, MS provides crucial information for structural identification. The mass spectrum reveals the molecular weight of a compound and its characteristic fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition of the parent ion and its fragments, which is a powerful tool for identifying unknown transformation products. azolifesciences.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for unambiguous structure determination of organic molecules. For transformation products that can be isolated in sufficient purity and quantity, ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of each atom, allowing for the complete characterization of the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in a molecule. Changes in the IR spectrum, such as the appearance or disappearance of bands corresponding to hydroxyl (-OH), carbon-halogen (C-X), or other groups, can indicate that a chemical transformation has occurred.

Advanced Analytical Approaches for Environmental Monitoring (e.g., Stable Isotope Dilution Analysis)

Modern environmental analysis is moving towards more accurate, sensitive, and greener techniques. hilarispublisher.com Advanced approaches are crucial for reliable monitoring of pollutants like 3-Chloro-2,5-dibromophenol.

Stable Isotope Dilution Analysis (SIDA): This is a powerful quantitative technique that can significantly improve the accuracy and precision of an analysis by correcting for analyte losses during sample preparation and instrumental analysis. In SIDA, a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C) is added to the sample at the beginning of the workflow. researchgate.net The ratio of the native analyte to the labeled internal standard is measured by mass spectrometry. Since the labeled and unlabeled compounds behave almost identically during extraction, cleanup, and analysis, any losses will affect both equally, leaving their ratio unchanged. This method has been successfully applied to the analysis of bromophenols in seafood, where it improved the relative standard deviation significantly compared to traditional external standard methods and yielded recoveries between 86.7% and 112.8%. researchgate.net

Hyphenated Techniques: The coupling of multiple analytical techniques (hyphenation) enhances detection capabilities. azolifesciences.com The combination of two-dimensional gas chromatography (GCxGC) with mass spectrometry, for example, expands the ability to analyze highly complex mixtures of organic pollutants. azolifesciences.com

Computational and Theoretical Investigations

Quantum Chemical Studies on Reactivity and Mechanisms of Halogenated Phenols

Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of molecules. For halogenated phenols, these methods can clarify how the type, number, and position of halogen substituents influence chemical behavior, such as susceptibility to degradation or transformation.

Density Functional Theory (DFT) Applications to Reaction Pathways

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is widely applied to predict molecular geometries, reaction energies, and to map the potential energy surfaces of chemical reactions. For halogenated phenols, DFT is instrumental in exploring degradation pathways, such as dechlorination, oxidation, and radical-mediated reactions.

DFT calculations can determine the bond dissociation energies (BDEs) for the C-Cl, C-Br, and O-H bonds in 3-Chloro-2,5-dibromophenol. This information helps predict which bond is most likely to break first during chemical or photochemical degradation. For instance, studies on chlorophenols have used DFT to investigate the mechanisms of their formation and degradation, revealing that reaction pathways involving the elimination of chlorine are often energetically favored. mdpi.com By calculating the energies of reactants, transition states, and products, DFT can elucidate the step-by-step mechanism of complex reactions, providing a theoretical foundation for observed experimental outcomes. researchgate.net Quantum chemical methods have been extensively applied to various polychlorinated aromatic compounds to predict their chemical properties and understand their mechanisms of action or degradation in biological systems. nih.govnih.gov

Table 1: Illustrative DFT-Calculated Parameters for a Halogenated Phenol (B47542)

| Parameter | Typical Calculated Value | Significance in Reaction Pathways |

|---|---|---|

| C-Cl Bond Dissociation Energy | ~330-380 kJ/mol | Indicates the energy required for reductive dechlorination. |

| C-Br Bond Dissociation Energy | ~280-330 kJ/mol | Generally lower than C-Cl, suggesting it may be a more favorable site for initial degradation. |

| O-H Bond Dissociation Energy | ~350-400 kJ/mol | Relates to antioxidant activity and reactions involving hydrogen atom transfer. |

| Adsorption Energy (Eads) on a Surface | -300 to -350 kcal/mol | A more negative value indicates stronger, more thermodynamically favorable binding to a surface like soil or clay. mdpi.comresearchgate.net |

Note: The values in this table are representative examples for halogenated phenols and are not specific experimental data for 3-Chloro-2,5-dibromophenol.

Frontier Molecular Orbital (FMO) Theory in Mechanistic Elucidation

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

For 3-Chloro-2,5-dibromophenol, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack. The distribution of the HOMO density on the aromatic ring indicates where an electrophile is most likely to react, while the LUMO distribution highlights potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. rsc.org The presence of electron-withdrawing halogen atoms (Cl and Br) and the electron-donating hydroxyl group (-OH) significantly influences the energies and spatial distributions of these frontier orbitals.

Table 2: Conceptual FMO Parameters and Their Interpretation

| Parameter | Description | Interpretation for 3-Chloro-2,5-dibromophenol |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and the ability to donate electrons. A higher EHOMO suggests greater nucleophilicity. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and the ability to accept electrons. A lower ELUMO suggests greater electrophilicity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Indicates chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |

| Orbital Lobe Distribution | The spatial location of the HOMO and LUMO on the molecule. | Predicts the regioselectivity of reactions. For phenols, HOMO density is often concentrated on the ring, particularly ortho and para to the -OH group. |

Molecular Dynamics Simulations of Environmental Interactions and Adsorption

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For 3-Chloro-2,5-dibromophenol, MD simulations are invaluable for investigating its behavior in environmental systems, such as its interaction with water, soil organic matter, and mineral surfaces. researchgate.netrsc.org

By simulating a system containing 3-Chloro-2,5-dibromophenol, water molecules, and a representative surface (e.g., graphene for carbonaceous materials or kaolinite (B1170537) for clays), researchers can observe the adsorption process at an atomic level. mdpi.comresearchgate.net These simulations can reveal key mechanistic details, such as the orientation of the molecule on the surface, the formation of hydrogen bonds between the phenolic hydroxyl group and the surface, and the role of van der Waals and π-π interactions. researchgate.net Studies on phenol and its derivatives have shown that such interactions are crucial in determining their environmental mobility and persistence. mdpi.comrsc.org For example, MD simulations can show how the presence of halogen substituents might sterically hinder or electronically promote adsorption onto different environmental matrices. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties, biological activity, or environmental fate. ecetoc.orgnih.gov For environmental contaminants like 3-Chloro-2,5-dibromophenol, QSAR modeling is a cost-effective method to predict key parameters related to its persistence, bioaccumulation, and toxicity without extensive experimental testing. tandfonline.comtandfonline.com

A QSAR model is developed by building a mathematical relationship between calculated molecular descriptors and an experimental endpoint. ecetoc.org For 3-Chloro-2,5-dibromophenol, relevant descriptors would include lipophilicity (log P), molecular weight, electronic parameters (like the energy of the LUMO, E-LUMO), and steric descriptors. researchgate.net These descriptors are then used to predict endpoints such as the bioconcentration factor (BCF), soil sorption coefficient (Koc), and rates of biodegradation or photodegradation. nih.govepfl.ch Numerous QSAR models have been successfully developed for halogenated phenols to predict their toxicity and environmental behavior, demonstrating the utility of this approach for assessing the risks posed by this class of compounds. tandfonline.comresearchgate.net

Table 3: Key Descriptors and Endpoints in QSAR Modeling for 3-Chloro-2,5-dibromophenol

| Molecular Descriptor Category | Example Descriptor | Predicted Environmental Endpoint |

|---|---|---|

| Hydrophobicity | Octanol-Water Partition Coefficient (log P) | Bioaccumulation, Soil Sorption (Koc) |

| Electronic | Energy of LUMO (ELUMO) | Toxicity, Reactivity, Biodegradation Rate |

| Steric/Topological | Molecular Volume, Surface Area | Receptor Binding, Rate of Transport |

| Constitutional | Molecular Weight, Number of Halogen Atoms | General physical properties, Persistence |

Applications in Chemical Synthesis and Materials Science Non Biological/non Clinical

Role as Synthetic Intermediates for Complex Organic Molecules

Halogenated phenols are crucial intermediates in the synthesis of a wide array of more complex organic structures. The presence of both bromine and chlorine atoms on the 3-Chloro-2,5-dibromophenol ring system allows for selective functionalization, making it a potentially valuable precursor in multi-step organic synthesis.

One of the key reaction types for halogenated aromatics is the Ullmann condensation, a copper-catalyzed reaction that forms aryl ethers, aryl thioethers, and aryl amines. While specific examples involving 3-Chloro-2,5-dibromophenol are not extensively reported in readily available literature, its structure is amenable to such transformations. For instance, the phenolic hydroxyl group could react with an aryl halide, or the bromo/chloro substituents could react with a phenol (B47542) or amine, to construct larger, more complex molecular frameworks. These types of reactions are fundamental in creating the core structures of various specialty chemicals.

Furthermore, the bromine atoms on the ring are generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. This difference in reactivity could, in principle, be exploited for the sequential and controlled introduction of different substituents onto the aromatic ring, leading to the synthesis of highly functionalized and complex molecules.

Utilization in Polymer and Advanced Material Development

Halogenated organic compounds have historically been significant in the development of flame-retardant polymers. Brominated compounds, in particular, are known for their efficacy in this regard. While direct application of 3-Chloro-2,5-dibromophenol as a flame retardant is not widely documented, its structure suggests it could serve as a monomer or a precursor for the synthesis of flame-retardant additives or polymers.

The incorporation of halogenated compounds into a polymer matrix can enhance its fire resistance. This can be achieved either by using them as additives or by chemically incorporating them into the polymer backbone. The presence of both bromine and chlorine in 3-Chloro-2,5-dibromophenol could potentially offer a synergistic flame-retardant effect.

In the realm of advanced materials, polyhalogenated compounds can be precursors to materials with specific electronic or optical properties. The synthesis of poly(phenylene oxide)s or other aromatic polymers could potentially utilize dihalogenated monomers. While research in this specific area for 3-Chloro-2,5-dibromophenol is not prominent, the general utility of halogenated phenols as building blocks in polymer chemistry suggests a potential avenue for future material development.

Applications in Catalysis and Industrial Process Chemistry (excluding any direct human contact or health-related uses)

In the field of catalysis, halogenated organic compounds can sometimes serve as precursors for the synthesis of catalyst ligands or even as organocatalysts themselves. The specific substitution pattern of 3-Chloro-2,5-dibromophenol could be modified to create ligands for transition metal catalysts, which are central to a vast number of industrial chemical processes.

Another area of relevance is catalytic dehalogenation. This process is important for both synthetic transformations and environmental remediation. The study of the catalytic dehalogenation of compounds like 3-Chloro-2,5-dibromophenol can provide insights into the mechanisms of these reactions and help in the development of more efficient catalysts for the detoxification of halogenated pollutants. While this application borders on environmental science, the fundamental study of the catalytic process itself is a core aspect of industrial process chemistry.

Future Research Directions and Perspectives

Development of Sustainable and Eco-friendly Synthetic Routes for Halogenated Phenols

Traditional synthesis of halogenated phenols often involves hazardous reagents and produces significant waste streams. The future of chemical manufacturing for compounds like 3-Chloro-2,5-dibromophenol hinges on the adoption of green chemistry principles. Research is increasingly focused on developing synthetic pathways that are not only efficient but also environmentally benign.

Key areas for future investigation include:

Catalytic Innovations : Exploring novel catalysts to improve selectivity and reduce energy consumption. An emerging sustainable process involves the electrocatalytic oxidation of benzene (B151609) and its derivatives using formic acid, which selectively yields phenols. innoget.com This method avoids the drawbacks of the traditional cumene (B47948) process and presents an opportunity for greener synthesis of various phenol (B47542) derivatives. innoget.com

Benign Solvents and Reagents : The use of deep eutectic solvents (DES), which are biodegradable, non-toxic, and inexpensive, is a promising avenue. chemistryviews.org For instance, a mixture of choline chloride and urea has been shown to catalyze the rapid transformation of arylboronic acids into phenols in water, using hydrogen peroxide as a green oxidant. chemistryviews.org

Alternative Brominating Agents : Developing eco-friendly brominating reagents is crucial. One approach utilizes a combination of bromide and bromate salts in an aqueous acidic medium, which serves as a safer alternative to liquid bromine for producing compounds like 3,5-dibromo-4-hydroxybenzonitrile. google.com

Process Intensification : Techniques such as microwave irradiation and ultrasound-assisted synthesis can accelerate reactions, improve yields, and reduce the need for harsh conditions, contributing to more sustainable manufacturing processes. nih.gov

Future work will likely involve integrating these strategies to create multi-step syntheses that are sustainable from start to finish, minimizing the environmental footprint associated with the production of halogenated phenols.

Elucidation of Complex Environmental Transformation Networks for Polyhalogenated Phenols

Once released into the environment, polyhalogenated phenols like 3-Chloro-2,5-dibromophenol can undergo a variety of transformations, leading to a complex web of daughter products that may have their own toxicological profiles. A critical research direction is to map these transformation networks comprehensively.

Future research will need to address:

Biodegradation Pathways : While the biodegradation of simpler chlorophenols is relatively well-studied, the pathways for mixed halogenated phenols are less understood. nih.govnih.gov Research should focus on identifying the specific microbial consortia and enzymes responsible for the degradation of these complex molecules under both aerobic and anaerobic conditions. nih.govresearchgate.net Anaerobic degradation often proceeds via reductive dehalogenation, where chlorine or bromine atoms are replaced by hydrogen, potentially leading to less halogenated, more easily degradable intermediates like phenol. nih.govnih.gov

Metabolite Identification : A key challenge is the identification of transient and stable metabolites. The degradation of 3-chlorocatechol, for example, can lead to the formation of dead-end products that inactivate key enzymes, halting the degradation process. nih.gov Understanding these "suicide" metabolites is essential for predicting the persistence of the parent compound.

Abiotic Degradation : The role of abiotic factors such as photolysis, hydrolysis, and reactions with naturally occurring radicals must be quantified. These processes can significantly influence the fate and transport of polyhalogenated phenols in sunlit surface waters and soils.

Influence of Environmental Conditions : The degradation of phenols is highly dependent on environmental factors like pH, temperature, oxygen levels, and the presence of other organic matter. nih.gov Future studies should investigate how changes in these conditions, potentially driven by climate change, will affect the transformation networks of these pollutants. nih.gov

A holistic understanding of these networks is vital for developing accurate environmental fate models and conducting meaningful risk assessments.

Advancements in Remediation Technologies for Persistent Halogenated Phenol Contamination

The persistence of halogenated phenols in soil and water necessitates the development of more effective and efficient remediation technologies. While conventional methods exist, future research is aimed at creating more robust, cost-effective, and less invasive solutions.

Promising areas for advancement include:

Advanced Oxidation Processes (AOPs) : AOPs, which generate highly reactive species like hydroxyl radicals, are effective for degrading recalcitrant organic compounds. Combining different AOPs or coupling them with other treatments, such as ozonation followed by biodegradation, can enhance removal efficiency. researchgate.net For example, combining ozonation as a pretreatment can break down highly toxic chlorinated phenols into forms more amenable to biodegradation. researchgate.net

Photocatalysis : The use of semiconductor photocatalysts like titanium dioxide (TiO₂) is a promising technology. Future work aims to improve catalyst efficiency under visible light and immobilize catalysts on supports for easier recovery and reuse. nih.govnih.govresearchgate.net A novel approach combines TiO₂ photocatalysis with immobilized enzymes, such as horseradish peroxidase, to create a system that can achieve high transformation rates (up to 97%) for pentachlorophenol and pentabromophenol. nih.govnih.gov

Bioremediation Strategies : Enhancing the capabilities of microorganisms through bioaugmentation and biostimulation is a key research goal. This includes identifying and cultivating microbial strains or consortia with specific capabilities for degrading polyhalogenated phenols. nih.gov

Integrated Systems : The most effective remediation strategies will likely involve an integrated approach, combining physical, chemical, and biological methods. For instance, ex-situ dehalogenation techniques can be used to treat excavated soil, followed by biological polishing steps. tpsgc-pwgsc.gc.ca

The table below summarizes key findings from recent studies on remediation technologies for halogenated phenols.

| Remediation Technology | Target Compound(s) | Key Findings |

| Photocatalysis with Immobilized Enzyme | Pentachlorophenol (PCP), Pentabromophenol (PBP) | Achieved up to 97% transformation of PCP and 96% of PBP. Longer exposure times decreased the toxicity of by-products. nih.gov |

| Ozonation + Biodegradation | 4-chlorophenol (B41353) (4-CPh), 2,4-dichlorophenol (B122985) (2,4-DCPh) | Combined treatment removed 85% of 4-CPh and enhanced 2,4-DCPh degradation from 40% to 87%. researchgate.net |

| Base-Catalyzed Decomposition | Polychlorinated biphenyls (PCBs) | Demonstrated reduction of PCBs from 830 mg/kg to approximately 1 mg/kg in soil. tpsgc-pwgsc.gc.ca |

Comprehensive Computational Modeling to Predict Behavior and Design Novel Transformations

Computational modeling is becoming an indispensable tool for environmental science. For compounds like 3-Chloro-2,5-dibromophenol, in silico methods can predict environmental behavior, toxicological properties, and potential degradation pathways, thereby reducing reliance on costly and time-consuming experimental studies.

Future research in this area will focus on:

Predictive Environmental Fate Models : Developing sophisticated models that can predict the partitioning, transport, and transformation of polyhalogenated phenols in different environmental compartments (air, water, soil, sediment).

Kinetic Modeling of AOPs : Creating comprehensive kinetic models that can simulate the degradation of phenols in complex AOP systems. nih.gov Such models can help optimize treatment conditions and predict the formation of transformation products. nih.gov

Transformation Pathway Prediction : Using rule-based pathway generators and quantum chemistry calculations to predict the products of both biotic and abiotic degradation. acs.org While pathway generators for oxidants like ozone exist, there is a need to improve predictions for reactions involving hydroxyl radicals, especially with aromatic compounds. acs.org

Designing Biocatalysts : Employing molecular modeling and protein engineering techniques to design and optimize enzymes with enhanced activity and stability for the specific degradation of polyhalogenated phenols.

These computational tools will accelerate the pace of research and provide a powerful framework for proactive environmental management.

Emerging Analytical Techniques for Trace Analysis and Speciation in Complex Matrices

The accurate assessment of environmental contamination and human exposure relies on sensitive and selective analytical methods. Detecting and quantifying 3-Chloro-2,5-dibromophenol and its transformation products at trace levels in complex matrices like soil, water, and biological tissues remains a challenge.

Future advancements are expected in:

High-Resolution Mass Spectrometry (HRMS) : The coupling of gas chromatography (GC) and high-performance liquid chromatography (HPLC) with HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, will enable the detection and identification of previously unknown metabolites and transformation products. dphen1.com

Automated Sample Preparation : The development of automated sample preparation techniques, such as thermal desorption (TD) for air samples, can improve reproducibility, reduce analysis time, and increase sample throughput. matec-conferences.org TD-GC/MS methods are capable of detecting phenols at low parts-per-trillion levels in ambient air. matec-conferences.org

Derivatization Strategies : For GC-based analysis, new derivatization agents can improve the volatility and thermal stability of phenolic compounds, enhancing chromatographic separation and detection sensitivity, particularly with electron capture detectors (ECD). settek.com

Speciation Analysis : Developing methods that can distinguish between different chemical forms (speciation) of the contaminants is crucial, as the toxicity and bioavailability can vary significantly between the parent compound, its metabolites, and its complexed forms.

These analytical innovations will provide a more detailed and accurate picture of the environmental distribution and fate of polyhalogenated phenols, leading to more effective monitoring and regulatory policies.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Chloro-2,5-dibromophenol with high purity?

- Methodological Answer : Synthesis typically involves sequential halogenation of phenol derivatives. For example:

Chlorination : Use a Friedel-Crafts catalyst (e.g., AlCl₃) to introduce chlorine at the meta position.

Bromination : Employ electrophilic bromination (e.g., Br₂ in H₂SO₄ or FeBr₃) at the para and ortho positions.

-

Purification : Recrystallization in ethanol or hexane can isolate the product. Monitor purity via HPLC (≥98%) or GC-MS .

-

Key Considerations :

-

Avoid over-halogenation by controlling reaction temperature (0–5°C for bromination).

-

Use protecting groups if regioselectivity is challenged.

- Table 1 : Example Reaction Conditions for Halogenated Phenols